molecular formula C9H9BrFNO2 B13572907 5-Bromo-2-((2-fluoroethyl)amino)benzoic acid

5-Bromo-2-((2-fluoroethyl)amino)benzoic acid

Cat. No.: B13572907
M. Wt: 262.08 g/mol
InChI Key: KBVHEQPJSOJJAC-UHFFFAOYSA-N
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Description

5-Bromo-2-((2-fluoroethyl)amino)benzoic acid is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom at the 5th position, a fluoroethyl group attached to the amino group, and a benzoic acid moiety. Its molecular formula is C9H9BrFNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((2-fluoroethyl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-aminobenzoic acid to introduce the bromine atom at the 5th position. This is followed by the reaction with 2-fluoroethylamine to form the desired product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The starting materials are often sourced in bulk, and the reactions are carried out under controlled temperatures and pressures to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((2-fluoroethyl)amino)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzoic acids, nitrobenzoic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-((2-fluoroethyl)amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((2-fluoroethyl)amino)benzoic acid involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzoic acid: Lacks the fluoroethyl group, resulting in different chemical and biological properties.

    5-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of the fluoroethyl group, affecting its reactivity and applications.

    5-Bromo-2-methylbenzoic acid: The presence of a methyl group instead of the fluoroethyl group alters its chemical behavior.

Uniqueness

5-Bromo-2-((2-fluoroethyl)amino)benzoic acid is unique due to the presence of both the bromine and fluoroethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

5-bromo-2-(2-fluoroethylamino)benzoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-6-1-2-8(12-4-3-11)7(5-6)9(13)14/h1-2,5,12H,3-4H2,(H,13,14)

InChI Key

KBVHEQPJSOJJAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NCCF

Origin of Product

United States

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